(S)-(+)-4-Methyl-2-pentanol
Overview
Description
(S)-(+)-4-Methyl-2-pentanol, also known as (S)-(+)-Methyl isobutyl carbinol, is a chiral alcohol with the molecular formula C6H14O. It is an optically active compound, meaning it can rotate plane-polarized light. This compound is commonly used as a solvent and an intermediate in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-4-Methyl-2-pentanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-methyl-2-pentanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of microbial reduction, where specific microorganisms are employed to reduce the ketone to the alcohol.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-methyl-2-pentanone. The process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-methyl-2-pentanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 4-Methyl-2-pentanone.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds such as 4-methyl-2-pentyl chloride.
Scientific Research Applications
(S)-(+)-4-Methyl-2-pentanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and microbial metabolism.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: Utilized as a solvent in the production of coatings, adhesives, and other chemical products.
Mechanism of Action
The mechanism of action of (S)-(+)-4-Methyl-2-pentanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their solubility and reactivity. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
®-(-)-4-Methyl-2-pentanol: The enantiomer of (S)-(+)-4-Methyl-2-pentanol, with similar chemical properties but different optical activity.
4-Methyl-2-pentanone: The ketone form, which can be reduced to this compound.
2-Methyl-2-pentanol: A structural isomer with different physical and chemical properties.
Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its ability to rotate plane-polarized light distinguishes it from its racemic and achiral counterparts.
Properties
IUPAC Name |
(2S)-4-methylpentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWICLMDOOCFB-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426387 | |
Record name | (S)-(+)-4-Methyl-2-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14898-80-7 | |
Record name | (S)-(+)-4-Methyl-2-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-4-methylpentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the production of (S)-(+)-4-Methyl-2-pentanol in the study significant?
A: The research demonstrates a novel approach to producing this compound through a continuous gas phase bioreactor using thermophilic alcohol dehydrogenase []. This method is noteworthy because it offers a continuous and potentially more efficient alternative to traditional batch processes for synthesizing chiral alcohols. The use of a gas phase bioreactor also presents advantages in terms of improved mass transfer and reduced wastewater generation.
Q2: What key parameters were optimized for the enzymatic synthesis of this compound?
A2: The researchers optimized several parameters to maximize the yield and stereoselectivity of this compound production. These include:
- Buffer pH: The optimal pH for both enzyme immobilization and activity was determined to be 7.5. []
- Water activity: The water activity in the feed gas phase was optimized at 0.9 to enhance stereoselective production. []
- Reaction temperature: A reaction temperature of 333 K (60°C) was found to be optimal. []
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